molecular formula C15H18N2O B14760666 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol

Cat. No.: B14760666
M. Wt: 242.32 g/mol
InChI Key: DLANXKIPZNJARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is an organic compound featuring an imidazole ring substituted with a methyl group and a phenyl group attached to a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)-1-phenylpent-4-en-1-ol

InChI

InChI=1S/C15H18N2O/c1-3-4-10-15(18,13-8-6-5-7-9-13)14-16-11-12-17(14)2/h3,5-9,11-12,18H,1,4,10H2,2H3

InChI Key

DLANXKIPZNJARZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CCC=C)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.